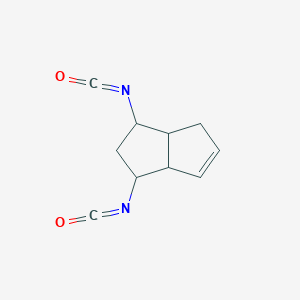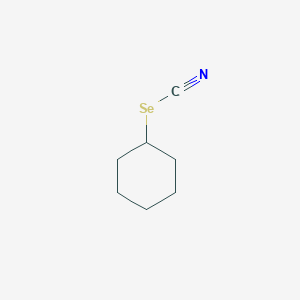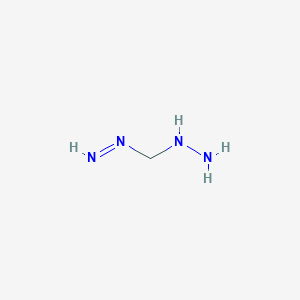
(Hydrazinylmethyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Hydrazinylmethyl)diazene, also known as diimide or diazene, is a compound with the formula HN=NH. It exists as two geometric isomers, E (trans) and Z (cis). The term diazene is more common for organic derivatives of diimide. This compound is notable for its applications in organic synthesis, particularly in reduction reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: A traditional route to diimide involves the oxidation of hydrazine with hydrogen peroxide or air:
N2H4+H2O2→N2H2+2H2O
Alternatively, the hydrolysis of diethyl azodicarboxylate or azodicarbonamide can afford diimide:
Et-O2C-N=N-CO2Et→HN=NH+2CO2+2HOEt
Diimide is also generated by the thermal decomposition of 2,4,6-triisopropylbenzenesulfonylhydrazide .
Industrial Production Methods: Due to
Properties
CAS No. |
60904-72-5 |
|---|---|
Molecular Formula |
CH6N4 |
Molecular Weight |
74.09 g/mol |
IUPAC Name |
diazenylmethylhydrazine |
InChI |
InChI=1S/CH6N4/c2-4-1-5-3/h2,5H,1,3H2 |
InChI Key |
GPYUJHIHCPTRCK-UHFFFAOYSA-N |
Canonical SMILES |
C(NN)N=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



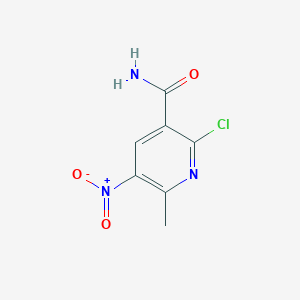

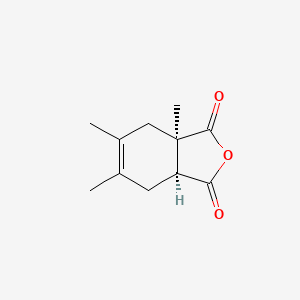



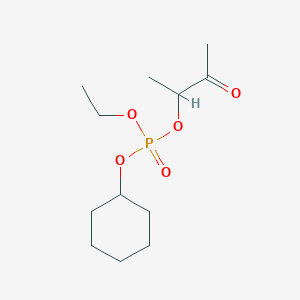
![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)
![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)

